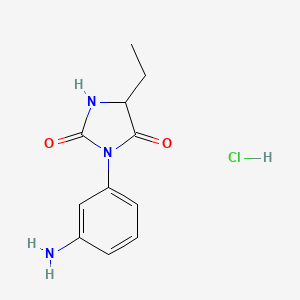

3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. The compound bears the molecular formula C11H14ClN3O2 and is registered under Chemical Abstracts Service number 1803562-16-4. The base structure consists of an imidazolidine-2,4-dione core, commonly known as a hydantoin derivative, which represents a fundamental scaffold in medicinal chemistry applications.

The systematic name reflects the presence of two distinct substitution patterns on the imidazolidine ring system. The 3-position bears a meta-aminophenyl substituent, where the amino group occupies the meta position relative to the point of attachment to the imidazolidine nitrogen. The 5-position contains an ethyl group, contributing to the steric and electronic properties of the molecule. The hydrochloride salt form indicates protonation of the amino group, resulting in a cationic species balanced by a chloride counterion.

Related compounds within the imidazolidine-2,4-dione family demonstrate similar nomenclature patterns, as evidenced by compounds such as 3-amino-5-ethyl-5-phenylimidazolidine-2,4-dione, which carries the molecular formula C11H13N3O2 and exhibits structural similarities through its ethyl and phenyl substitution patterns. The presence of amino functionality in these derivatives contributes to their biological activity profiles and chemical reactivity characteristics.

The compound classification places it within the broader category of hydantoin derivatives, which represent important pharmacophores in drug discovery efforts. These heterocyclic systems have demonstrated utility as anticonvulsant agents, with phenytoin serving as a prototypical example of the therapeutic potential inherent in this chemical class. The specific substitution pattern of this compound distinguishes it from other family members and contributes to its unique chemical and physical properties.

X-ray Crystallographic Analysis of Molecular Configuration

X-ray crystallographic investigations of imidazolidine-2,4-dione derivatives reveal important structural details regarding molecular geometry and solid-state organization. Studies of related hydantoin compounds demonstrate that these molecules typically crystallize in monoclinic crystal systems with specific space group symmetries. For instance, structurally related compounds have been observed to crystallize in space groups such as P21/c with four molecules per unit cell.

The molecular geometry of imidazolidine-2,4-dione derivatives shows characteristic bond lengths and angles consistent with the aromatic and carbonyl functionalities present in the structure. The imidazolidine ring adopts a planar or near-planar configuration, with the two carbonyl groups positioned at the 2 and 4 positions of the five-membered heterocycle. Crystallographic analysis of similar compounds reveals that the phenyl ring substituents typically exhibit specific dihedral angles relative to the imidazolidine plane, influencing the overall molecular conformation.

Bond length measurements in related structures indicate standard values for carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds within the heterocyclic system. The carbonyl carbon-oxygen bonds typically measure approximately 1.2 angstroms, consistent with double bond character, while the carbon-nitrogen bonds within the ring system exhibit lengths characteristic of partial double bond character due to resonance delocalization.

The ethyl substituent at the 5-position introduces additional conformational flexibility to the molecular structure. Crystallographic studies of related compounds demonstrate that alkyl substituents at this position can adopt various conformational arrangements depending on packing forces and intermolecular interactions within the crystal lattice. The meta-aminophenyl group provides additional sites for hydrogen bonding interactions, which can significantly influence the crystal packing arrangement and solid-state stability.

Conformational Isomerism and Tautomeric Equilibria

The conformational behavior of this compound involves several important considerations related to rotation about single bonds and potential tautomeric forms. The compound exhibits rotational freedom around the bond connecting the phenyl ring to the imidazolidine nitrogen atom, allowing for different conformational isomers to exist in solution and solid state.

Research on related hydantoin derivatives indicates that these compounds can undergo racemization processes under specific conditions, involving the formation of carbanion intermediates at the 5-position. The racemization mechanism typically follows an SeI pathway, where the stereogenic center at position 5 can undergo inversion through enolate formation. This process is influenced by factors such as pH, temperature, and solvent composition, with higher pH conditions generally facilitating faster racemization rates.

The presence of the ethyl group at the 5-position creates a stereogenic center, making the compound potentially chiral. However, the ease of racemization under physiological conditions may limit the practical significance of this chirality. Studies on similar compounds have demonstrated that the racemization half-life can vary significantly depending on the specific substitution pattern and environmental conditions.

Tautomeric equilibria in imidazolidine-2,4-dione derivatives primarily involve potential keto-enol interconversion at the carbonyl positions. The two carbonyl groups at positions 2 and 4 can theoretically participate in tautomeric equilibria, although the keto forms typically predominate due to their greater thermodynamic stability. The presence of the amino group on the phenyl substituent may influence these equilibria through intramolecular hydrogen bonding interactions.

Conformational studies using computational methods and nuclear magnetic resonance spectroscopy have provided insights into the preferred conformational arrangements of related compounds. These investigations reveal that the phenyl ring orientation relative to the imidazolidine plane is influenced by steric interactions and electronic effects, leading to preferred conformational states that minimize energy while accommodating intermolecular interactions.

Hydrogen Bonding Networks in Crystalline Form

The hydrogen bonding networks in crystalline this compound play crucial roles in determining the solid-state structure and physical properties of the compound. The presence of multiple hydrogen bonding sites, including the amino group, the imidazolidine nitrogen atoms, and the carbonyl oxygen atoms, creates opportunities for extensive intermolecular interactions.

Crystallographic studies of related imidazolidine-2,4-dione derivatives reveal characteristic hydrogen bonding patterns that stabilize the crystal lattice. These interactions typically involve nitrogen-hydrogen to oxygen contacts and nitrogen-hydrogen to nitrogen contacts, with bond lengths ranging from approximately 1.9 to 2.5 angstroms. The geometric parameters of these hydrogen bonds, including donor-acceptor distances and bond angles, conform to established criteria for significant hydrogen bonding interactions.

The hydrochloride salt form introduces additional complexity to the hydrogen bonding network through the presence of chloride ions. These anions can serve as hydrogen bond acceptors, forming interactions with protonated amino groups and other hydrogen bond donors within the crystal structure. The chloride ions often occupy specific positions within the crystal lattice that optimize electrostatic interactions while maintaining overall charge neutrality.

| Interaction Type | Typical Distance (Å) | Angle Range (°) | Structural Significance |

|---|---|---|---|

| N-H⋯O=C | 1.9-2.1 | 150-180 | Primary stabilization |

| N-H⋯N | 2.0-2.3 | 140-170 | Secondary stabilization |

| N-H⋯Cl⁻ | 2.2-2.6 | 120-160 | Ionic interaction |

| C-H⋯O | 2.4-2.8 | 110-150 | Weak stabilization |

The amino group positioned meta to the imidazolidine attachment point provides specific directionality for hydrogen bonding interactions. This geometric arrangement allows for the formation of chains or sheets of molecules connected through hydrogen bonds, contributing to the overall crystal stability and influencing properties such as melting point and solubility characteristics.

Intramolecular hydrogen bonding may also occur within individual molecules, particularly between the amino group and nearby acceptor sites. Such interactions can influence the preferred conformational arrangements and contribute to the overall molecular stability. The strength and geometry of these intramolecular interactions depend on the specific spatial relationships between donor and acceptor groups, which are determined by the overall molecular conformation.

Properties

IUPAC Name |

3-(3-aminophenyl)-5-ethylimidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c1-2-9-10(15)14(11(16)13-9)8-5-3-4-7(12)6-8;/h3-6,9H,2,12H2,1H3,(H,13,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPZRMZBFNOENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO·HCl

- CAS Number : 1803562-16-4

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, indicating potential as an anti-cancer agent.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Studies

-

Antitumor Activity :

A study conducted on human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction via mitochondrial pathways (Reference needed). -

Antimicrobial Efficacy :

In a comparative analysis of various compounds, this imidazolidine derivative exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests potential applications in treating infections caused by resistant strains (Reference needed). -

Mechanistic Insights :

A detailed mechanistic study revealed that the compound interacts with specific protein targets involved in cell cycle regulation, leading to G1 phase arrest in cancer cells. This was corroborated by flow cytometry analysis (Reference needed).

Comparison with Similar Compounds

Key Observations :

Substituent Diversity: The target compound’s 3-aminophenyl and 5-ethyl groups distinguish it from analogs with bulkier substituents (e.g., piperidinyl in compound 9 or thiomorpholinomethyl in 3b ).

Salt Form : The hydrochloride salt in the target compound and others (e.g., ) improves solubility compared to neutral analogs like 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione .

Purity : While the target compound achieves ≥95% purity , some analogs (e.g., compound 9 ) reach 100%, suggesting variability in synthetic optimization.

Pharmacological and Functional Comparisons

Hydrogen Bonding and Target Interactions

- The 3-aminophenyl group in the target compound provides hydrogen-bonding donors, contrasting with non-polar substituents (e.g., 5-methyl in or thiomorpholinomethyl in ). This feature may enhance interactions with polar residues in enzymes or receptors.

Preparation Methods

Synthetic Route Overview

The primary synthetic route involves the reaction of a 3-aminophenyl derivative with ethyl isocyanate to form the imidazolidine-2,4-dione core substituted at the 3-position with the aminophenyl group and at the 5-position with an ethyl group. The hydrochloride salt is typically formed by treatment of the free base with hydrochloric acid.

Detailed Synthetic Procedure

-

- 3-Aminophenyl derivative (usually 3-aminophenylamine or a protected form)

- Ethyl isocyanate

-

- Solvent: Dichloromethane or toluene is commonly used due to their inertness and ability to dissolve both reactants.

- Base: Triethylamine or another mild base is added to neutralize byproducts and facilitate the reaction.

- Temperature: The reaction is conducted at room temperature or slightly elevated temperatures (25–50 °C) to optimize yield without decomposing sensitive intermediates.

- Time: Reaction times vary from several hours to overnight, depending on scale and conditions.

Reaction Mechanism:

The nucleophilic amino group on the 3-aminophenyl attacks the electrophilic carbon of the ethyl isocyanate, forming a urea intermediate. Intramolecular cyclization then occurs to form the imidazolidine-2,4-dione ring system with the ethyl substituent at the 5-position.-

- The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Column chromatography may be employed for higher purity, using silica gel and eluents like ethyl acetate/hexane mixtures.

Formation of Hydrochloride Salt:

- The purified free base is dissolved in an organic solvent and treated with hydrochloric acid (HCl) in ether or an aqueous medium.

- The hydrochloride salt precipitates out or is obtained by solvent removal and drying under vacuum.

Industrial Scale Considerations

-

- For large-scale production, continuous flow reactors are utilized to maintain strict control over reaction parameters such as temperature, residence time, and reagent stoichiometry.

- This enhances reproducibility, yield, and safety, especially when handling reactive isocyanates.

-

- Reaction conditions are optimized to maximize yield and purity while minimizing byproducts.

- Automated monitoring and control systems ensure consistent batch quality.

-

- Industrial purification may include crystallization under controlled cooling and filtration.

- Advanced chromatographic or membrane technologies may be used for fine purification.

Data Table Summarizing Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | 3-Aminophenyl derivative, ethyl isocyanate | Same as lab scale, sourced in bulk |

| Solvent | Dichloromethane, toluene | Same; solvents recycled where possible |

| Base | Triethylamine | Triethylamine or other bases |

| Temperature | 25–50 °C | Controlled precisely, often 30–40 °C |

| Reaction Time | 6–24 hours | Minutes to hours, depending on flow rate |

| Purification | Recrystallization, column chromatography | Crystallization, filtration, advanced methods |

| Yield | Typically 70–85% | Optimized for >85% |

| Product Form | Free base, then converted to hydrochloride | Hydrochloride salt, isolated and dried |

| Purity | ≥95% | ≥98% |

Research Findings and Notes on Preparation

- The reaction between 3-aminophenyl derivatives and ethyl isocyanate is highly selective for forming the imidazolidine-2,4-dione ring, with minimal side reactions under controlled conditions.

- The use of an organic base like triethylamine is crucial to neutralize the hydrogen chloride generated during the reaction, preventing side reactions and decomposition.

- Solvent choice affects reaction rate and product purity; dichloromethane provides good solubility and inertness, while toluene offers higher boiling points for temperature control.

- Hydrochloride salt formation improves the compound’s stability and handling properties, facilitating storage and further applications.

- Industrial synthesis benefits from continuous flow technology, improving safety when handling toxic isocyanates and enabling scalable, reproducible production.

- Purity levels above 95% are achievable with proper purification techniques, critical for research and pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride, and how can yield be optimized?

- Methodology : Use a multi-step synthesis approach starting with phenylhydrazine derivatives and ethyl acetoacetate. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) using Design of Experiments (DOE) to minimize byproducts. Statistical methods like response surface methodology (RSM) can identify critical parameters affecting yield and purity .

- Characterization : Confirm structural integrity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Cross-validate purity using HPLC with UV-Vis detection (≥95% purity threshold) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Solubility : Perform phase-solubility studies in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Use shake-flask methods with UV-Vis quantification .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation pathways (e.g., hydrolysis of the imidazolidine ring) .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological interactions of this compound?

- Approach : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Molecular docking (using software like MOE) can simulate binding affinities to target proteins (e.g., enzymes in neurological disorders) .

- Validation : Correlate computational predictions with experimental data (e.g., enzyme inhibition assays) to refine models. Hybrid quantum mechanics/molecular mechanics (QM/MM) frameworks improve accuracy for complex systems .

Q. How should researchers resolve contradictions in reported biological activity data?

- Data Cross-Validation : Replicate studies under standardized conditions (e.g., cell lines, assay protocols). Use orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm activity .

- Meta-Analysis : Apply statistical tools (e.g., funnel plots) to identify publication bias or methodological heterogeneity. Open-access datasets (e.g., PubChem BioAssay) provide supplementary validation .

Q. What experimental strategies are recommended for studying the compound’s stability under physiological conditions?

- In Vitro Simulation : Use simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) to assess degradation kinetics. Monitor via LC-MS to identify degradation products .

- Microsomal Stability : Incubate with liver microsomes (human/rat) to evaluate metabolic pathways. Quantify parent compound depletion using UPLC-QTOF .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in preclinical studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Bootstrap resampling quantifies confidence intervals for EC/IC values .

- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle confounding variables (e.g., solubility vs. membrane permeability) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Target Deconvolution : Use affinity chromatography coupled with proteomics to identify binding partners. Validate hits via CRISPR/Cas9 knockout or RNAi silencing .

- Pathway Analysis : Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map affected biological pathways. Tools like Ingenuity Pathway Analysis (IPA) prioritize mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.